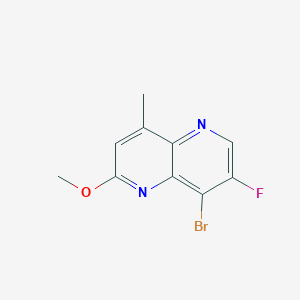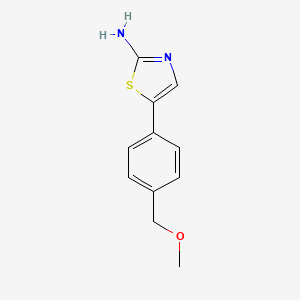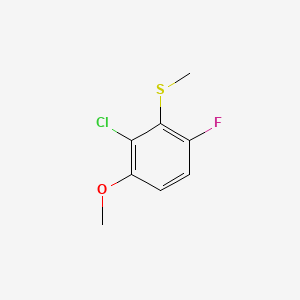
(2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane is an organic compound that features a unique combination of chloro, fluoro, methoxy, and sulfane groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-fluoro-3-methoxyphenylboronic acid with methyl sulfide under specific conditions . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the sulfane group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the chloro or fluoro groups.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfane group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro or fluoro groups.
Applications De Recherche Scientifique
(2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique functional groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism by which (2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane exerts its effects involves interactions with specific molecular targets. The chloro, fluoro, and methoxy groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfane group can undergo oxidation to form reactive intermediates that further modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-fluoro-3-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfane group.
2-Fluoro-6-methoxyphenylboronic acid: Lacks the chloro group and has a boronic acid group.
3-Fluoro-4-methoxyphenylboronic acid: Contains a methoxy group at a different position and a boronic acid group.
Uniqueness
(2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane is unique due to the presence of the sulfane group, which imparts distinct chemical reactivity and potential biological activity. The combination of chloro, fluoro, and methoxy groups further enhances its versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H8ClFOS |
|---|---|
Poids moléculaire |
206.67 g/mol |
Nom IUPAC |
3-chloro-1-fluoro-4-methoxy-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8ClFOS/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,1-2H3 |
Clé InChI |
LQSZTNBRMMWMIX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)F)SC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


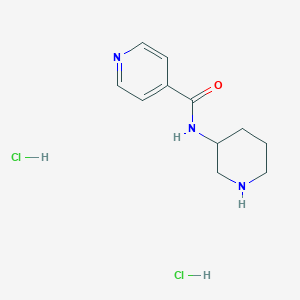
![4-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid](/img/structure/B14777688.png)


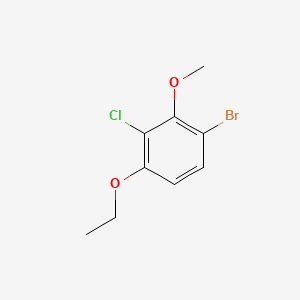
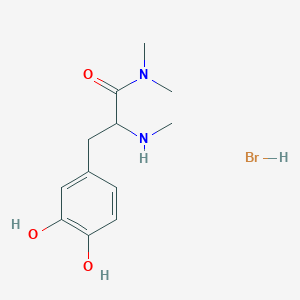
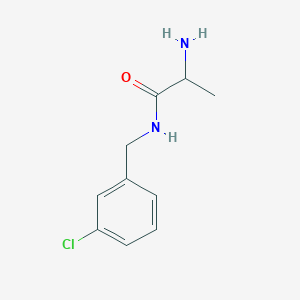


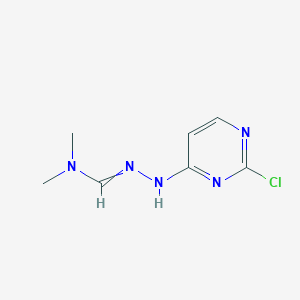
![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14777735.png)
